Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate
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Overview
Description
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is an organic compound with a complex structure It is characterized by the presence of a chloroethoxy group, dimethoxyphenyl group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxyphenol and 2-chloroethanol.
Etherification: The 4,5-dimethoxyphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-(2-chloro-ethoxy)-4,5-dimethoxyphenol.
Carbamoylation: The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Rare-earth elements: Compounds containing rare earths with diverse applications in electronics and materials science.
Uniqueness
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties. This makes it valuable for specialized applications where other compounds may not be suitable.
Properties
Molecular Formula |
C15H22ClNO5 |
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Molecular Weight |
331.79 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-chloroethoxy)-4,5-dimethoxyphenyl]carbamate |
InChI |
InChI=1S/C15H22ClNO5/c1-15(2,3)22-14(18)17-10-8-11(19-4)13(20-5)12(9-10)21-7-6-16/h8-9H,6-7H2,1-5H3,(H,17,18) |
InChI Key |
WNYVNUFJBSVDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OCCCl)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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